For crizotinib-resistant NSCLC and CNS metastasis models, generic ALK inhibitors fail due to L1196M gatekeeper mutation and P-gp efflux. Alectinib (CAS 1256580-46-7) overcomes these barriers: • Potent 2 nM IC50 against L1196M mutant kinase for accurate screening. • Brain-to-plasma ratio 0.63-0.94 enables CNS therapeutic concentrations. • BCS Class IV lipophilic API serves as reference for amorphous solid dispersion development. Procure with guaranteed purity and batch consistency for reproducible in vivo PK/PD studies.
Alectinib (CAS 1256580-46-7) is a highly selective, second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor, primarily procured for advanced oncology research and formulation development. As a highly lipophilic, Biopharmaceutics Classification System (BCS) Class IV compound, it presents specific handling requirements, being available in both free base and hydrochloride salt forms [2]. Unlike first-generation ALK inhibitors, Alectinib is structurally optimized to bypass P-glycoprotein (P-gp) mediated efflux and bind effectively to mutated ALK kinase domains, making it a critical precursor and tool compound for modeling drug-resistant non-small cell lung cancer (NSCLC) and central nervous system (CNS) metastases [1].
Generic substitution of Alectinib with first-generation ALK inhibitors like Crizotinib fails in both in vitro mutant screening and in vivo neurological models due to Crizotinib's vulnerability to the L1196M gatekeeper mutation and its active efflux across the blood-brain barrier[1]. Furthermore, substituting formulated Alectinib with raw, unformulated crystalline Alectinib hydrochloride in in vivo pharmacokinetic studies will result in severe bioavailability failures; the raw API exhibits an extremely low aqueous solubility of approximately 10.3 µg/mL, necessitating specific amorphous solid dispersion (ASD) techniques or surfactant-heavy vehicles to achieve bio-relevant dissolution and reproducible systemic exposure .
In cell-free and in vitro kinase assays, Alectinib demonstrates potent inhibition of the ALK L1196M gatekeeper mutation, a primary mechanism of acquired resistance, whereas Crizotinib is rendered ineffective. Alectinib achieves an IC50 of 2 nM against the L1196M mutant, compared to Crizotinib which fails to suppress this variant [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against ALK L1196M |
| Target Compound Data | Alectinib: 2 nM |
| Comparator Or Baseline | Crizotinib: Resistant / Inactive |
| Quantified Difference | Alectinib restores nanomolar potency against the Crizotinib-resistant L1196M mutation. |
| Conditions | In vitro kinase assay / Ba/F3 cell models |
Essential for researchers procuring a tool compound to establish or validate crizotinib-resistant NSCLC cell lines.
Alectinib is specifically designed to evade P-glycoprotein (P-gp) efflux, allowing it to cross the blood-brain barrier efficiently. In animal models, Alectinib achieves a high brain-to-plasma ratio of 0.63 to 0.94, whereas Crizotinib exhibits a negligible CSF-to-plasma ratio of approximately 0.0026 due to active transport out of the CNS [1].
| Evidence Dimension | Brain/CSF-to-Plasma Ratio |
| Target Compound Data | Alectinib: 0.63 to 0.94 (Brain-to-plasma) |
| Comparator Or Baseline | Crizotinib: 0.0026 (CSF-to-plasma) |
| Quantified Difference | Alectinib demonstrates >200-fold higher relative CNS partitioning compared to Crizotinib. |
| Conditions | In vivo pharmacokinetic sampling / CNS metastasis models |
Dictates the absolute selection of Alectinib over Crizotinib for any in vivo research involving orthotopic brain metastases or neuro-pharmacokinetics.
As a BCS Class IV compound, Alectinib exhibits highly pH-dependent and generally poor aqueous solubility (10.3 µg/mL in water). However, for laboratory procurement and in vitro assay preparation, it demonstrates excellent solubility in organic solvents, reaching up to 4500-5000 µg/mL (approx. 5 mg/mL) in anhydrous DMSO[1].
| Evidence Dimension | Absolute Solubility |
| Target Compound Data | Alectinib in DMSO: ~4500 µg/mL |
| Comparator Or Baseline | Alectinib in Water: 10.3 µg/mL |
| Quantified Difference | ~436-fold higher solubility in DMSO compared to pure water. |
| Conditions | 25°C to 37°C solvent dissolution for stock preparation |
Guides laboratory procurement and protocol design, ensuring researchers utilize anhydrous DMSO to prevent API precipitation in stock solutions.
For in vivo dosing, raw crystalline Alectinib hydrochloride yields poor bioavailability. However, processing the API into an Amorphous Solid Dispersion (ASD) using polymers like Soluplus/Gelucire or Apinovex results in up to a 547-fold increase in solubility, achieving >80% drug release within 15 minutes in bio-relevant media compared to the raw crystalline baseline .
| Evidence Dimension | Aqueous Dissolution / Solubility Enhancement |
| Target Compound Data | Alectinib ASD Formulation: >80% release in 15 min (547-fold solubility increase) |
| Comparator Or Baseline | Raw Crystalline Alectinib: Poor dissolution / baseline solubility |
| Quantified Difference | 547-fold enhancement in solubility via solid dispersion techniques. |
| Conditions | Fasted-state bio-relevant media (FaSSIF) dissolution testing |
Crucial for formulation scientists, proving that raw API procurement must be paired with solid dispersion excipients to achieve viable in vivo exposure.
Due to its potent 2 nM IC50 against the L1196M gatekeeper mutation, Alectinib is the definitive tool compound for maintaining and assaying crizotinib-resistant Ba/F3 and patient-derived NSCLC cell lines. Procurement of Alectinib ensures accurate baseline establishment for next-generation inhibitor screening[1].
Alectinib's ability to evade P-gp efflux and achieve a brain-to-plasma ratio of 0.63 to 0.94 makes it the required positive control for in vivo models of ALK-driven CNS metastases. It allows researchers to achieve therapeutic concentrations in the brain parenchyma, a scenario impossible with first-generation inhibitors like Crizotinib [2].
As a classic BCS Class IV highly lipophilic molecule, Alectinib serves as an ideal model API for developing novel Amorphous Solid Dispersion (ASD) technologies. Formulation scientists procure Alectinib to benchmark the performance of novel polymers (e.g., Apinovex, Soluplus) in overcoming extreme aqueous insolubility and maximizing gastrointestinal dissolution .